molecular formula C12H19NO2SSi B11851353 N-Benzylidene-2-(trimethylsilyl)ethanesulfonamide CAS No. 184419-15-6

N-Benzylidene-2-(trimethylsilyl)ethanesulfonamide

Katalognummer: B11851353
CAS-Nummer: 184419-15-6
Molekulargewicht: 269.44 g/mol
InChI-Schlüssel: FSLVHQDOXBAKTM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Benzylidene-2-(trimethylsilyl)ethanesulfonamide is a chemical compound with the molecular formula C12H19NO2SSi and a molecular weight of 269.44 g/mol . This compound is known for its unique structure, which includes a benzylidene group, a trimethylsilyl group, and an ethanesulfonamide group. It is used in various chemical reactions and has applications in scientific research.

Analyse Chemischer Reaktionen

N-Benzylidene-2-(trimethylsilyl)ethanesulfonamide undergoes various types of chemical reactions, including:

    Reduction: The compound can be reduced to form the corresponding amine.

    Nucleophilic Addition: It can undergo nucleophilic addition reactions to form various derivatives.

    Cycloadditions: The compound can participate in cycloaddition reactions to form cyclic compounds.

    Aziridination: It can be used in aziridination reactions to form aziridines.

    Aza-Baylis-Hillman Reaction: The compound can participate in the aza-Baylis-Hillman reaction to form complex molecules.

Common reagents used in these reactions include reducing agents, nucleophiles, and cycloaddition partners. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

N-Benzylidene-2-(trimethylsilyl)ethanesulfonamide has several applications in scientific research, including:

Wirkmechanismus

The mechanism of action of N-Benzylidene-2-(trimethylsilyl)ethanesulfonamide involves the interaction of its functional groups with various molecular targets. The trimethylsilyl group can be cleaved by fluoride ions, leading to the formation of a reactive intermediate that can participate in further chemical reactions . The benzylidene group can also undergo various transformations, contributing to the compound’s reactivity.

Vergleich Mit ähnlichen Verbindungen

N-Benzylidene-2-(trimethylsilyl)ethanesulfonamide is unique due to its combination of a benzylidene group, a trimethylsilyl group, and an ethanesulfonamide group. Similar compounds include:

This compound stands out due to its versatility and wide range of applications in various fields of scientific research.

Eigenschaften

CAS-Nummer

184419-15-6

Molekularformel

C12H19NO2SSi

Molekulargewicht

269.44 g/mol

IUPAC-Name

N-benzylidene-2-trimethylsilylethanesulfonamide

InChI

InChI=1S/C12H19NO2SSi/c1-17(2,3)10-9-16(14,15)13-11-12-7-5-4-6-8-12/h4-8,11H,9-10H2,1-3H3

InChI-Schlüssel

FSLVHQDOXBAKTM-UHFFFAOYSA-N

Kanonische SMILES

C[Si](C)(C)CCS(=O)(=O)N=CC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.